N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is a chemical compound with diverse properties, making it valuable for various scientific research applications. This compound is characterized by its unique structure, which includes a cyano group, a thiophene ring, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl group , a cyano group , and a propanamide moiety , which contribute to its distinct chemical behavior. The molecular formula is C12H14N2OS, and it possesses notable physical properties that influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 25 µg/mL | Disruption of cell wall synthesis |
Staphylococcus aureus | 15 µg/mL | Inhibition of protein synthesis |
Pseudomonas aeruginosa | 30 µg/mL | Membrane disruption |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting it may interact with cellular pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity in Cell Lines
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 18.0 | Cell cycle arrest |
A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Antibacterial Efficacy : A recent study demonstrated that this compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
- Cancer Treatment Study : In a xenograft model using human tumor cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFGZGJWXIVEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.